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Introduction

Staphylococcus aureus (S. aureus) is a versatile pathogen capable of causing a wide range of
infections, from minor skin irritations to life-threatening conditions like sepsis and endocarditis.
Muscle tissue, including skeletal and cardiac myocytes, can be significantly affected during
systemic S. aureus infections. Understanding the cellular and molecular responses of myocytes
to S. aureus is crucial for developing effective therapeutic strategies to mitigate muscle damage
during such infections. This document provides detailed protocols for utilizing in vitro cell
culture models, specifically the C2C12 myoblast and H9c2 cardiomyocyte cell lines, to
investigate the myocyte response to S. aureus infection.

Cell Culture Models
C2C12 Mouse Myoblasts

The C2C12 cell line, derived from mouse satellite cells, is a well-established model for studying
skeletal muscle biology. These myoblasts can be differentiated into myotubes, providing a
system to study the response of both undifferentiated and differentiated muscle cells to S.
aureus.

H9c2 Rat Cardiomyoblasts
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The H9c2 cell line, derived from embryonic rat heart tissue, serves as a valuable in vitro model
for cardiac muscle research. These cells exhibit many characteristics of primary
cardiomyocytes and are widely used to study cardiac cell signaling and pathophysiology.[1]

Data Presentation
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Table 2: Cytokine Profile in Myocyte Supernatants after
S. aureus Co-culture
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Experimental Protocols
Protocol 1: General Culture of C2C12 and H9c2 Cells

Materials:

e C2C12 or H9c2 cells

e Dulbecco's Modified Eagle's Medium (DMEM)
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution

e Trypsin-EDTA

¢ Phosphate-Buffered Saline (PBS)

e Cell culture flasks and plates

Procedure:

o Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell
suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium
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(DMEM with 10% FBS and 1% Penicillin-Streptomycin).

» Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes.

» Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in
fresh complete growth medium. Plate the cells in an appropriate culture vessel.

 Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

e Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-
EDTA, and re-plate at a suitable split ratio (e.g., 1:3 to 1:6). Do not allow C2C12 cells to
become fully confluent to maintain their myoblastic potential.[2][3]

Protocol 2: S. aureus Infection of Myocytes

Materials:

C2C12 or H9c2 cells cultured in antibiotic-free medium

S. aureus strain (e.g., USA300, Newman)

Tryptic Soy Broth (TSB)

DMEM (serum-free)

Gentamicin

Procedure:

o Bacterial Preparation: Inoculate S. aureus in TSB and grow overnight at 37°C with shaking.
The next day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase
(OD600 = 0.6).

« Infection: Wash the bacterial cells with PBS and resuspend in serum-free DMEM.

o Co-culture: Aspirate the culture medium from the myocyte plates and wash with PBS. Add
the bacterial suspension to the cells at the desired Multiplicity of Infection (MOI).
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Incubation: Incubate the co-culture for a specified period (e.g., 1-2 hours) at 37°C and 5%
CO2 to allow for bacterial adhesion and invasion.

Removal of Extracellular Bacteria: After the initial incubation, aspirate the medium and wash
the cells three times with PBS. Add fresh culture medium containing gentamicin (e.g., 100
pg/mL) to kill extracellular bacteria.[4]

Further Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 12, 24
hours).

Protocol 3: Quantification of Intracellular S. aureus
(Gentamicin Protection Assay)

Materials:

Infected myocyte cultures

Sterile deionized water or 0.1% Triton X-100 in PBS

Tryptic Soy Agar (TSA) plates

Procedure:

Cell Lysis: At the desired time point post-infection, aspirate the medium and wash the cells
three times with PBS to remove any remaining gentamicin.

Release of Intracellular Bacteria: Add sterile deionized water or 0.1% Triton X-100 to each
well to lyse the myocyte cells. Incubate for 10-15 minutes at 37°C.

Plating: Scrape the cells and collect the lysate. Perform serial dilutions of the lysate in PBS.

Colony Forming Unit (CFU) Counting: Plate the dilutions on TSA plates and incubate
overnight at 37°C. Count the colonies to determine the number of intracellular bacteria
(CFU/mL).[5][6][7]

Protocol 4: Cell Viability Assay (MTT Assay)

Materials:
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 Infected and control myocyte cultures in a 96-well plate

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
o DMSO or solubilization buffer

Procedure:

o MTT Addition: At the end of the experimental period, add MTT solution to each well to a final
concentration of 0.5 mg/mL.

 Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan
crystals.

e Solubilization: Aspirate the medium and add DMSO or a solubilization buffer to each well to
dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell viability is expressed as a percentage of the control (uninfected) cells.[8]

Protocol 5: Cytokine Profiling (ELISA)

Materials:

e Supernatants from infected and control myocyte cultures
e Cytokine-specific ELISA kit (e.g., for TNF-a, IL-6)

e Microplate reader

Procedure:

o Sample Collection: At the desired time points, collect the culture supernatants and centrifuge
to remove any debris. Store at -80°C until use.

o ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This
typically involves:

o Coating a 96-well plate with a capture antibody.
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[e]

Adding the collected supernatants and standards.

o

Incubating and washing.

[¢]

Adding a detection antibody.

[e]

Adding an enzyme conjugate (e.g., streptavidin-HRP).

[e]

Adding a substrate and stopping the reaction.

o Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the
cytokine concentrations based on the standard curve.[9][10]

Protocol 6: Analysis of NF-kB Activation (Western Blot)

Materials:

Infected and control myocyte cultures

Cell lysis buffer with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-phospho-p65, anti-IkBa, anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescence substrate

Procedure:

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF
or nitrocellulose membrane.

e Immunoblotting:
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o Block the membrane with 5% non-fat milk or BSAin TBST.
o Incubate with the primary antibody overnight at 4°C.

o Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: Visualize the protein bands using a chemiluminescence detection system.
Analyze the band intensities to determine the levels of protein phosphorylation or
degradation.[11][12][13][14][15]

Protocol 7: Caspase-3 Activity Assay

Materials:

« Infected and control myocyte cultures

» Caspase-3 colorimetric or fluorometric assay kit
e Microplate reader

Procedure:

o Cell Lysate Preparation: At the desired time point, harvest the cells and prepare cell lysates
according to the assay kit manufacturer's protocol. This typically involves using a specific
lysis buffer provided in the kit.[16][17][18]

o Assay Reaction:
o Add the cell lysate to a 96-well plate.

o Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for
fluorometric).

o Incubate at 37°C for 1-2 hours.
¢ Measurement:

o For the colorimetric assay, measure the absorbance at 405 nm.
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o For the fluorometric assay, measure the fluorescence with an excitation wavelength of 380
nm and an emission wavelength of 420-460 nm.[16]

o Data Analysis: Calculate the fold-increase in caspase-3 activity in infected cells compared to
control cells.

Visualization of Sighaling Pathways and Workflows
S. aureus Infection and Myocyte Apoptosis Signaling
Pathway
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Caption: S. aureus-induced myocyte apoptosis pathway.
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Experimental Workflow for Studying Myocyte Response
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Caption: Experimental workflow for myocyte-S. aureus studies.

NF-kB Signaling Pathway in Response to S. aureus
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Caption: S. aureus activation of the NF-kB pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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